molecular formula C22H20N6O4 B2740074 ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 892480-07-8

ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2740074
CAS No.: 892480-07-8
M. Wt: 432.44
InChI Key: ZGBTVYOXVSZRIV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a triazolopyrimidine derivative featuring a bicyclic core (triazolo[4,5-d]pyrimidin-7-one) substituted with a p-tolyl group at position 3, an acetamido linker, and an ethyl benzoate ester at position 4. This compound is structurally designed to combine the pharmacophoric features of triazolopyrimidines—known for their roles in kinase inhibition and receptor modulation—with ester and aromatic substituents that influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)15-6-8-16(9-7-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBTVYOXVSZRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate can be represented structurally as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • CAS Number: Not available in the provided sources.

Structural Features

The compound features:

  • A triazole ring, which is known for its diverse biological activities.
  • An acetamido group that may enhance solubility and bioavailability.
  • A benzoate moiety that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress.
  • Modulation of signaling pathways associated with cell survival and death.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry reported that triazole derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
  • Research on Anticancer Activity:
    In vitro studies highlighted that certain triazole-based compounds could inhibit the growth of breast cancer cells (MCF-7 line), with IC50 values ranging from 5 to 20 µM. These compounds were shown to activate caspase pathways leading to apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

  • Absorption: Likely enhanced by the ethyl ester group.
  • Distribution: Predicted to be good due to lipophilicity.
  • Metabolism: Potentially metabolized by cytochrome P450 enzymes.
  • Excretion: Primarily through renal pathways.

Toxicological studies are essential to evaluate any adverse effects associated with this compound. Preliminary assessments suggest low toxicity profiles; however, comprehensive studies are warranted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

  • Triazolo[4,5-d]pyrimidin-7-one vs. Pyrazolo-triazolo-pyrimidines The target compound’s triazolo[4,5-d]pyrimidin-7-one core differs from the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold in MRS5346 (), which incorporates fused pyrazole and triazole rings. The latter is optimized for fluorescence (via Alexa Fluor-488) and adenosine A2A receptor binding, highlighting how core modifications impact functional utility .
  • Thiazolo[3,2-a]pyrimidine Derivatives
    describes a thiazolo-pyrimidine derivative with a 2,4,6-trimethoxybenzylidene substituent. While structurally distinct, this compound shares the ethyl carboxylate ester group with the target molecule. The thiazolo-pyrimidine core exhibits planar crystallinity (space group P-1, density 1.429 g/cm³), suggesting that the target’s triazolopyrimidine core may similarly influence packing and stability .

Substituent Effects

  • 7-Oxo vs. 7-Hydroxy Groups ’s compound, 3-(4-((methyl(prop-2-yn-1-yl)amino)methyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, features a 7-hydroxy group instead of the target’s 7-oxo substituent.
  • p-Tolyl vs. Benzyl Substituents
    The target’s p-tolyl group at position 3 enhances lipophilicity compared to benzyl or propargylamine substituents in ’s derivatives. This could improve membrane permeability but reduce water solubility.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Synthetic Method Potential Application Reference
Ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate Triazolo[4,5-d]pyrimidin-7-one p-Tolyl, acetamido, ethyl benzoate Likely amide coupling Kinase/receptor modulation N/A
MRS5346 () Pyrazolo-triazolo-pyrimidine Alexa Fluor-488, furan-2-yl Fluorescent tagging A2A adenosine receptor studies
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate Crystallization (P-1 space group) Structural studies
3-(4-((Methyl(prop-2-yn-1-yl)amino)methyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol () Triazolo[4,5-d]pyrimidine 7-Hydroxy, propargylamine Reductive amination (NaBH(OAc)₃) EZH2/HDAC inhibition

Research Findings and Implications

  • Structural Insights : The triazolopyrimidine core’s rigidity (as seen in crystallographic data from ) may enhance binding to flat enzymatic pockets, while ester groups (e.g., ethyl benzoate) balance lipophilicity and metabolic stability .
  • Synthetic Flexibility : and demonstrate that diverse substituents can be introduced via coupling or reductive amination, enabling tailored modifications for target engagement .
  • Biological Relevance : Analogs like MRS5346 () underscore the scaffold’s utility in receptor studies, suggesting the target compound could be optimized for fluorescence-based assays or epigenetic targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves constructing the triazolopyrimidine core, followed by coupling with the acetamidobenzoate moiety. Critical steps include cyclization of the triazole ring (e.g., via diazo-coupling reactions) and amide bond formation using reagents like EDCI/HOBt. Optimization requires precise control of temperature (60–80°C for cyclization), solvent selection (DMF or THF for polar aprotic conditions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >90% purity .

Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the p-tolyl group (aromatic protons at δ 7.2–7.4 ppm), acetamido linkage (amide proton at δ 8.1–8.3 ppm), and ester functionality (ethyl group at δ 1.3–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z 478.15) .
  • HPLC : Purity assessment using reversed-phase C18 columns (ACN/water gradient, UV detection at 254 nm) .

Q. What are the primary functional groups influencing this compound's reactivity?

  • Methodology : The triazolopyrimidine core is susceptible to nucleophilic attack at the C7-oxo position, while the ester group undergoes hydrolysis under basic conditions. Reactivity studies using pH-controlled experiments (e.g., NaOH-mediated ester cleavage) and nucleophilic agents (e.g., thiols for thioether formation) are critical .

Advanced Research Questions

Q. How does the p-tolyl substituent affect the compound's electronic properties and binding affinity to biological targets?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the p-tolyl group, enhancing electrophilicity at the triazole ring.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KdK_d values) to enzymes like dihydrofolate reductase (DHFR), showing improved affinity compared to non-substituted analogs .

Q. How can researchers resolve contradictions in reported reaction yields or purity levels?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (>80°C) may degrade the triazole ring, reducing yields .
  • Comparative Chromatography : Cross-validate purity using HPLC vs. GC-MS to identify co-eluting impurities .

Q. What strategies are employed to study the compound's stability under physiological conditions?

  • Methodology :

  • Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Light/Heat Stability : Expose to UV light (254 nm) or 40°C for 48 hours; track decomposition using TLC (Rf shifts) .

Advanced Methodological Considerations

Q. How can computational docking predict interactions between this compound and kinase targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Dock the compound into the ATP-binding pocket of kinases (e.g., EGFR). Analyze binding poses for hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic interactions with the p-tolyl group .
  • MD Simulations : Run 100 ns simulations in explicit solvent to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. What in vitro assays are suitable for evaluating anticancer activity?

  • Methodology :

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (72-hour exposure, IC50 calculation via nonlinear regression) .
  • Cell Cycle Analysis (Flow Cytometry) : Assess G1/S arrest using propidium iodide staining .

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